![molecular formula C21H19N3O7S2 B2556846 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate CAS No. 877637-77-9](/img/structure/B2556846.png)
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate
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Overview
Description
The compound “4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate” is a potent APJ functional antagonist in cell-based assays . It is more than 37-fold selective over the closely related angiotensin II type 1 (AT1) receptor . The compound was derived from a high-throughput screening (HTS) of the MLSMR collection, which contains approximately 330,600 compounds .
Molecular Structure Analysis
The molecular formula of the compound is C17H11N3O6S . The InChI code is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.36 g/mol . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis : Pyrimidine-linked heterocyclic compounds have been synthesized using microwave irradiation, showing insecticidal and antimicrobial potentials. These compounds are evaluated for their biological activity against specific insects and microorganisms, demonstrating the relevance of pyrimidine in developing bioactive molecules (Deohate & Palaspagar, 2020).
PI3K-AKT-mTOR Pathway Inhibitors : The discovery of non-nitrogen containing morpholine isosteres that mimic the conformation of 4-(pyrimidin-4-yl)morpholines. These compounds act as potent selective dual inhibitors of mTORC1 and mTORC2, highlighting the significance of morpholine derivatives in targeting cancer pathways (Hobbs et al., 2019).
Antimicrobial and Antidiabetic Activities
Antimicrobial Activity : Novel coumarin derivatives, including pyrimidine moieties, have been synthesized and tested for their antimicrobial properties. These studies reveal the potential of pyrimidine derivatives in contributing to the development of new antimicrobial agents (Al-Haiza et al., 2003).
Antidiabetic Activity : Sulfonylurea derivatives of pyrazoles with pyrimidine structures have been prepared and evaluated as hypoglycemic agents, indicating the application of pyrimidine derivatives in managing diabetes (Soliman, 1979).
Anticoagulant and Anti-tumor Activities
Anticoagulant Activity : Synthesis of 2H-pyrano[3,2-g]quinolin-2-ones containing pyrimidinone moieties characterized their anticoagulant activity. This research highlights the role of pyrimidine derivatives in developing anticoagulant drugs (Potapov et al., 2021).
Anti-tumor Agents : The synthesis of benzopyranylamine compounds, including morpholine and pyrimidine derivatives, shows potential against human breast, CNS, and colon cancer cell lines. This indicates the application of such compounds in cancer treatment (Jurd, 1996).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c25-18-12-16(14-32-21-22-6-1-7-23-21)30-13-19(18)31-20(26)15-2-4-17(5-3-15)33(27,28)24-8-10-29-11-9-24/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUXECKCTXXIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-(morpholinosulfonyl)benzoate |
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